molecular formula C18H21F3N4O3S B612086 Roniciclib CAS No. 1223498-69-8

Roniciclib

Cat. No.: B612086
CAS No.: 1223498-69-8
M. Wt: 430.4 g/mol
InChI Key: UELYDGOOJPRWGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Roniciclib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Roniciclib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Roniciclib has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Roniciclib exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK2 and CDK9. This inhibition leads to the arrest of cell cycle progression, particularly at the G2/M phase, and induces apoptosis in cancer cells. The prolonged residence time of this compound on CDK2 and CDK9 contributes to its sustained inhibitory effect on retinoblastoma protein phosphorylation, which is crucial for its antitumor efficacy .

Comparison with Similar Compounds

Roniciclib is compared with other cyclin-dependent kinase inhibitors such as:

Properties

CAS No.

1223498-69-8

Molecular Formula

C18H21F3N4O3S

Molecular Weight

430.4 g/mol

IUPAC Name

3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)

InChI Key

UELYDGOOJPRWGF-UHFFFAOYSA-N

SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY1000394;  BAY1000394;  BAY 1000394;  Roniciclib.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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